molecular formula C14H14N2O3S2 B2389635 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide CAS No. 941974-99-8

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide

Cat. No. B2389635
CAS RN: 941974-99-8
M. Wt: 322.4
InChI Key: GMRCKCFKGVUOPC-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide, commonly known as DTG, is a compound that belongs to the class of thiazolidinedione derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and diabetes. DTG has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study by Babu, Pitchumani, & Ramesh (2013) focused on synthesizing derivatives of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, which showed significant antimicrobial activities against bacterial and fungal strains.

Anticancer Applications

  • Kumar et al. (2009) synthesized functionalized amino acid derivatives related to thiophene-2-carboxamide and evaluated their cytotoxicity against human cancer cell lines, finding promising results for certain compounds in ovarian and oral cancers. (Kumar et al., 2009)

Antiviral Properties

  • Apaydın et al. (2021) designed and synthesized N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides as antiviral agents, showing significant activity against influenza A/H3N2 virus. (Apaydın et al., 2021)

Synthesis of Novel Compounds

  • Ahmed (2007) discussed the synthesis of various thiophene-2-carboxamide derivatives for potential use as antibiotic and antibacterial drugs. (Ahmed, 2007)
  • Yeşilkaynak et al. (2017) synthesized a novel thiourea derivative, N-((2-chloropyridin-3-yl)carbamothioyl) thiophene-2-carboxamide, and its metal complexes, revealing potential anticancer and antioxidant activities. (Yeşilkaynak et al., 2017)

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c17-14(13-6-2-8-20-13)15-11-4-1-5-12(10-11)16-7-3-9-21(16,18)19/h1-2,4-6,8,10H,3,7,9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRCKCFKGVUOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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